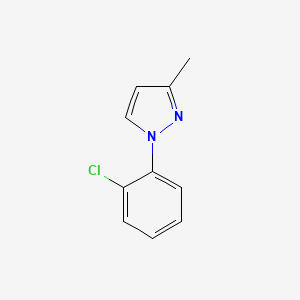

1-(2-chlorophenyl)-3-methyl-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Scaffold in Medicinal and Agrochemical Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery and agrochemical development. scispace.comnih.govnih.gov Its structural versatility and ability to engage in various biological interactions have made it a cornerstone in the synthesis of a wide array of active molecules. globalresearchonline.netacademicstrive.com

In medicinal chemistry, the pyrazole nucleus is a key component in numerous drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. globalresearchonline.netontosight.ai The presence of this moiety in several blockbuster drugs underscores its importance. For instance, Celecoxib (B62257) is a widely used nonsteroidal anti-inflammatory drug (NSAID), and Rimonabant was developed as an anti-obesity agent. nih.gov The pyrazole framework allows for multi-directional substitution, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. nih.gov

In the agrochemical sector, pyrazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides. nih.govjindunchemistry.com Compounds containing the pyrazole structure are noted for their high selectivity, low toxicity to non-target organisms, and diverse modes of action. nih.gov This has made them a focal point for the development of new and effective crop protection agents. jindunchemistry.com

| Drug Name | Therapeutic Class | Primary Use |

|---|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Treatment of arthritis and acute pain |

| Sildenafil | Vasodilator (PDE5 inhibitor) | Treatment of erectile dysfunction and pulmonary hypertension |

| Apixaban | Anticoagulant (Factor Xa inhibitor) | Prevention of blood clots |

| Ruxolitinib | Antineoplastic (JAK inhibitor) | Treatment of myelofibrosis and polycythemia vera |

| Stanozolol | Anabolic steroid | Treatment of hereditary angioedema |

| Fipronil | Insecticide | Control of a broad spectrum of pests |

Historical Context of Pyrazole Derivative Discovery and Applications

The history of pyrazole chemistry dates back to the 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. nih.gov One of the classical methods for synthesizing the pyrazole ring was developed by Hans von Pechmann in 1898. nih.gov The first synthesis of a pyrazolone (B3327878) derivative, a significant milestone, was achieved by Knorr through the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine. mdpi.com

For a considerable time, pyrazoles were primarily of academic interest. However, their pharmacological potential began to be recognized with the discovery of the analgesic and antipyretic properties of antipyrine. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959, from watermelon seeds. This discovery highlighted that while rare, this scaffold is part of nature's chemical inventory. Over the decades, the synthetic accessibility and diverse reactivity of pyrazoles have led to their extensive study and application in both medicine and agriculture. globalresearchonline.net

Overview of Research Trajectories for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole and its Analogues

Direct and extensive research specifically on this compound is limited in publicly available literature. However, significant insights into its potential applications can be gleaned from studies on its close structural analogues. The research trajectories for compounds with this core structure appear to be bifurcated, with promising avenues in both agrochemical and biomedical fields.

Agrochemical Research: A key area of investigation for analogues is in herbicide development. A recent study focused on enhancing the potency of the herbicide quinclorac (B55369) by synthesizing derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety. nih.gov One of the most effective compounds identified was 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate, which showed excellent inhibitory effects on barnyard grass. nih.gov This compound is a very close analogue of the subject compound, differing primarily in the halogen on the phenyl ring (fluoro vs. chloro) and the ester linkage at the 5-position of the pyrazole ring. This suggests a strong rationale for investigating this compound as a building block for new herbicides.

Furthermore, a related compound, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, is utilized as a key intermediate in the development of herbicides and fungicides. chemimpex.com This highlights the value of the chlorophenyl-methyl-pyrazole core in creating molecules for crop protection.

Biomedical Research: In the biomedical arena, pyrazole derivatives containing a chlorophenyl group are actively being investigated for various therapeutic properties. Research has demonstrated that N-phenyl substituted pyrazole heterocycles can exhibit anti-glioma activity. nih.gov Specifically, the presence of a chlorine group on the phenyl ring is a feature in several compounds designed for this purpose. nih.gov

The anti-inflammatory potential is another significant research trajectory. Pyrazoles are known to act as inhibitors of cyclooxygenase (COX) enzymes, a key target in anti-inflammatory therapy. nih.govontosight.ai Analogues featuring a chlorophenyl group have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some showing promising results. academicstrive.comnih.gov For example, studies on 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl] derivatives have shown inhibitory activity against inflammatory mediators like IL-6 and TNF-α. nih.gov

| Analogue Structure | Investigated Activity | Key Finding | Reference |

|---|---|---|---|

| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Herbicidal | Excellent inhibition of barnyard grass (EC50 = 10.53 g/ha) | nih.gov |

| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Intermediate | Used in the synthesis of herbicides and potential anti-inflammatory agents | chemimpex.com |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Anti-glioma | Compound 4j identified as a kinase inhibitor (AKT2/PKBβ) with anti-glioma properties | nih.gov |

| 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl] derivatives | Anti-inflammatory | Demonstrated inhibition of inflammatory cytokines IL-6 and TNF-α | nih.gov |

Current State of the Art and Knowledge Gaps

The current state of the art indicates that the 1-(chlorophenyl)-3-methyl-1H-pyrazole scaffold is a promising platform for discovering new bioactive compounds. Research on its analogues has established its relevance in both agrochemical and medicinal chemistry, with demonstrated herbicidal and potential anti-inflammatory and anticancer activities.

However, a significant knowledge gap exists concerning the specific compound this compound. There is a lack of published data on its synthesis, characterization, and, most importantly, its biological activity profile.

Future research should therefore focus on:

Targeted Synthesis: Developing and optimizing efficient synthetic routes to produce this compound in sufficient quantities for biological screening.

Biological Screening: Conducting comprehensive in vitro and in vivo assays to evaluate its specific activities. Based on the data from its analogues, primary screening should target its potential as a herbicide, an anti-inflammatory agent (e.g., COX inhibition assays), and an anticancer agent (e.g., cytotoxicity screening against various cancer cell lines, particularly glioma).

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related derivatives to understand how modifications to the core structure impact biological activity. This would involve altering substituents on both the phenyl and pyrazole rings to optimize potency and selectivity.

By addressing these gaps, the scientific community can fully elucidate the potential of this compound and determine its place within the broader landscape of valuable pyrazole-based compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPOMJYLPSDFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorophenyl 3 Methyl 1h Pyrazole and Its Analogues

Classical Approaches to Pyrazole (B372694) Ring Formation

The foundational methods for pyrazole synthesis have been relied upon for over a century, offering robust and straightforward pathways to this important heterocyclic scaffold.

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone in the synthesis of pyrazoles. This reaction involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. For the synthesis of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, the key precursors are (2-chlorophenyl)hydrazine and acetylacetone.

The mechanism typically proceeds under acidic or basic conditions. It begins with the formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A significant consideration in the Knorr synthesis, when using an unsymmetrical dicarbonyl compound like acetylacetone, is the issue of regioselectivity. The reaction can potentially yield two regioisomers: this compound and 1-(2-chlorophenyl)-5-methyl-1H-pyrazole. The outcome is often dependent on the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the dicarbonyl compound first.

Variants of the Knorr synthesis include the use of β-ketoesters, which react with hydrazines to form pyrazolones, another important class of pyrazole derivatives.

This section expands on the core principle of the Knorr synthesis, which is a prime example of a cyclocondensation reaction. The reaction between (2-chlorophenyl)hydrazine and acetylacetone is a direct application of this method. The process involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water to form the stable heterocyclic ring.

The regioselectivity of the cyclocondensation is a critical aspect. The initial attack of the hydrazine can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound. For acetylacetone, the two carbonyl groups are electronically similar, but substitution on the hydrazine, such as the 2-chlorophenyl group, can influence the reaction pathway. The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps involved in the mechanism. The choice of catalyst, whether acidic or basic, can also influence the rate and regioselectivity of the reaction.

| Precursor 1 | Precursor 2 | Product(s) | Typical Conditions | Ref. |

| (2-chlorophenyl)hydrazine | Acetylacetone | This compound & 1-(2-chlorophenyl)-5-methyl-1H-pyrazole | Ethanol, reflux | |

| Phenylhydrazine | Ethyl acetoacetate (B1235776) | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Acetic acid, heat |

This table is illustrative of typical reactions in this class.

Chalcones, or α,β-unsaturated ketones, serve as versatile precursors for the synthesis of a variety of heterocyclic compounds, including pyrazoles. The synthesis of pyrazoles from chalcones typically involves a reaction with a hydrazine derivative. This reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. This process initially forms a pyrazoline intermediate, which can then be oxidized to the corresponding aromatic pyrazole.

To synthesize a pyrazole with a 3-methyl substitution, a chalcone precursor bearing a methyl group at the appropriate position would be required. However, this method is more commonly employed for the synthesis of pyrazoles with aryl or other bulky substituents at the 3 and 5 positions. The synthesis of this compound via this route would be less direct than the Knorr synthesis.

The reaction conditions for the cyclization of chalcones with hydrazines often involve refluxing in a suitable solvent such as ethanol, sometimes in the presence of an acid or base catalyst.

Modern Synthetic Strategies for Substituted this compound Scaffolds

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the construction of substituted pyrazole rings. These modern strategies often offer advantages in terms of milder reaction conditions, higher yields, and greater control over regioselectivity.

The [3+2] cycloaddition is a powerful and atom-economical method for the construction of five-membered rings. In the context of pyrazole synthesis, this often involves the reaction of a 1,3-dipole with a dipolarophile. A common modern approach utilizes N-tosylhydrazones as precursors to diazo compounds, which then act as the 1,3-dipole.

In a typical base-mediated process, the N-tosylhydrazone is treated with a base to generate a diazo intermediate in situ. This reactive species then undergoes a [3+2] cycloaddition with a suitable alkyne. To obtain a 3-methyl substituted pyrazole, an alkyne bearing a methyl group would be required. This method offers a high degree of control over the substitution pattern of the resulting pyrazole. The use of a base is crucial for the generation of the reactive dipole, and common bases include sodium hydride or potassium tert-butoxide.

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, and pyrazoles are no exception. Metal-catalyzed reactions can facilitate the formation of the pyrazole ring under mild conditions and with high efficiency.

Copper-Catalyzed Methods: Copper catalysts have been effectively used to promote the condensation of hydrazines and 1,3-dicarbonyl compounds under acid-free conditions, offering a milder alternative to the classical Knorr synthesis. organic-chemistry.org Copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates is another efficient route to substituted pyrazoles. organic-chemistry.org Furthermore, copper-catalyzed intramolecular cyclization of hydrazones derived from α,β-alkynic aldehydes and ketones provides a direct route to the pyrazole core.

Palladium-Catalyzed Methods: Palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. This has been applied to the synthesis of N-aryl pyrazoles through the coupling of a pyrazole with an aryl halide, such as 2-chlorophenyl bromide. This approach is particularly useful for introducing the N-substituent in the final steps of a synthetic sequence.

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Advantage |

| Copper salts | Hydrazine derivative | 1,3-Dicarbonyl compound | Substituted pyrazole | Mild, acid-free conditions |

| Palladium complexes | Pyrazole | Aryl halide | N-Aryl pyrazole | Late-stage N-arylation |

This table provides a general overview of catalytic applications in pyrazole synthesis.

Multicomponent Reactions (MCRs) for Diverse Derivatization

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. researchgate.netnih.gov This approach is particularly valuable for generating libraries of diverse pyrazole derivatives. The pot, atom, and step economy (PASE) offered by MCRs makes them highly attractive in pharmaceutical and medicinal chemistry. nih.gov

One notable application is the four-component reaction for synthesizing pyrano[2,3-c]pyrazole derivatives. This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, imine-enamine tautomerism, and O-cyclization. nih.gov For instance, the reaction of (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters (like ethyl acetoacetate or diethyl malonate), and an enolizable active methylene compound (such as malononitrile) can be catalyzed by piperidine (B6355638) in an aqueous medium to yield highly substituted pyrano[2,3-c]pyrazoles in excellent yields. nih.gov Similarly, a five-component, solvent-free synthesis of pyrano[2,3-c]pyrazoles has been developed using montmorillonite K10 as a catalyst. nih.gov

Another example involves the one-pot, three-component synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This reaction brings together hydrazine hydrate, arylidene malononitrile, and various isothiocyanates in the presence of a HAp/ZnCl2 nano-flake catalyst to produce the desired products in high yields and short reaction times. biointerfaceresearch.com The versatility of MCRs allows for the incorporation of a wide range of substituents, leading to extensive molecular diversity.

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Product Type | Components | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | Aldehydes, Hydrazine, β-Ketoesters, Malononitrile | Piperidine / Water / RT | 4-component, High yields (85-93%) nih.gov |

| Pyrano[2,3-c]pyrazoles | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine | Montmorillonite K10 / 65-70 °C | 5-component, Solvent-free, High yields (81-91%) nih.gov |

| 1H-Pyrazole-1-carbothioamides | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | HAp/ZnCl2 nano-flakes / 60-70°C | 3-component, One-pot, High yields (up to 95%) biointerfaceresearch.com |

Advanced Derivatization and Functionalization Strategies

Introduction of Aromatic and Heteroaromatic Moieties

The functionalization of the pyrazole scaffold with aromatic and heteroaromatic groups is a key strategy for modulating its physicochemical and biological properties. Various synthetic methods have been developed to introduce these moieties onto the pyrazole core.

A common approach involves the reaction of aza-aurones with nitrilimines via a 1,3-dipolar cycloaddition to form intermediate spiropyrazolines. ias.ac.in These intermediates can then be treated with hydrochloric acid in hot ethanol to yield 5-(2-aminobenzoyl)-3,4-diaryl-1-phenylpyrazoles. The resulting 2-aminobenzoylpyrazoles serve as versatile platforms for further derivatization, such as the introduction of amide and sulfonamide functionalities by reacting with acetic anhydride, benzoyl chloride, or tosyl chloride. ias.ac.in

Furthermore, N-terminal pyrazole rings have been identified as crucial for the antiproliferative activity of certain derivatives. nih.gov For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized through a nucleophilic substitution reaction, highlighting the ability to introduce complex benzyl moieties at the N1 position. nih.gov The synthesis of 1,3-diarylpyrazole-4-carboxaldehydes can be achieved by treating acetophenone phenylhydrazone with a Vilsmeier-Haack reagent (DMF-POCl3), followed by alkaline hydrolysis. hilarispublisher.com This introduces an aldehyde group that can be a handle for further transformations while incorporating aryl groups at the N1 and C3 positions.

Selective Functionalization at Pyrazole Ring Positions (e.g., C3, C4, C5, N1)

The pyrazole ring possesses distinct reactive sites, allowing for selective functionalization. The electronic nature of the ring positions—three nucleophilic (N1, N2, C4) and two electrophilic (C3, C5)—governs its reactivity. nih.gov Electrophiles preferentially add to the C4 position, while nucleophiles tend to attack the C3 and C5 positions. nih.govnih.gov

N1-Functionalization: Regioselective synthesis of N1-substituted pyrazoles can be achieved under specific reaction conditions. nih.gov The basic, pyridine-like nitrogen atom is typically the site of nucleophilic substitution. nih.gov

C3 and C5-Functionalization: These positions are electron-deficient and thus susceptible to nucleophilic attack. nih.gov A novel method for the regioselective C3-hydroxyarylation of pyrazoles involves the reaction of pyrazole N-oxides with arynes under mild conditions. acs.org This method is significant as it does not require blocking groups at the C4 and C5 positions to achieve regioselectivity. acs.org Syntheses of pyrazoles with functionalized side chains at C3 and varying substituents at C5 have been reported, starting from the reaction of protected alkynols with acid chlorides to form alkynyl ketones, which are then cyclized with hydrazine. researchgate.net

C4-Functionalization: The electron-rich nature of the C4 position makes it a prime target for electrophilic substitution reactions such as halogenation. nih.govglobalresearchonline.net C4-halogenated pyrazoles are valuable intermediates for directed cross-coupling reactions, like the Suzuki coupling, to introduce various substituents. nih.gov

The substitution pattern significantly influences the reactivity and properties of the pyrazole ring. Electron-donating groups at C3 tend to increase the basicity of the ring, while electron-withdrawing groups at C5 can stabilize the system. nih.gov

Formation of Fused Heterocyclic Systems (e.g., pyrazolo-cinnoline, pyrano-pyrazoles)

5-Aminopyrazoles are particularly useful building blocks for the synthesis of a wide variety of fused heterocyclic systems due to their multiple reaction sites. researchgate.netnih.gov These fused systems often exhibit significant biological activities.

Pyrano-pyrazoles: As mentioned previously, multicomponent reactions provide a highly efficient route to pyrano[2,3-c]pyrazoles. nih.gov The reaction of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one with 2-chlorobenzoyl chloride followed by cyclization with sodium hydride has been used to prepare 1-(2-chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one, a xanthone analogue.

Pyrazolo-pyridines: Pyrazolo[3,4-b]pyridines can be synthesized by reacting 5-amino-1H-pyrazole-4-carbaldehydes with various active methylene compounds in the presence of a base like sodium methoxide. semanticscholar.org

Pyrazolo-pyrimidines: These fused systems can be prepared from 5-aminopyrazole precursors. For example, reacting 5-aminopyrazole derivatives with ethoxycarbonyl isocyanate can lead to the formation of pyrazolo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine-2,4-diones after subsequent cyclization and derivatization. nih.gov

Pyrazolo-indolizines: The reaction of 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde with active methylene nitriles, followed by intramolecular cyclization in the presence of zinc chloride, yields pyrazolo[3,4-e]indolizines. semanticscholar.org

Pyrazolo-quinolines: Friedländer condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with cyclohexanone is a key step in synthesizing tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine derivatives. semanticscholar.org

Structural Characterization of Newly Synthesized Analogues

Advanced Spectroscopic Methods (e.g., 1H-NMR, 13C-NMR, 15N-NMR, IR, Mass Spectrometry for structural elucidation)

The unambiguous determination of the structure of newly synthesized this compound analogues is accomplished through a combination of advanced spectroscopic techniques. nih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: This is fundamental for identifying the number and environment of protons in the molecule. For example, in 5-(2-aminobenzoyl)-3,4-diaryl-1-phenylpyrazoles, a characteristic broad signal for the NH₂ protons appears around 6.3 ppm. ias.ac.in In N-methyl pyrazole isomers, the spatial proximity between the N-methyl group and adjacent protons can be confirmed using NOESY experiments. nih.gov

¹³C-NMR: This technique provides information about the carbon skeleton. The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form present in N-unsubstituted pyrazoles. nih.gov In the characterization of 1H-pyrazole-1-carbothioamide derivatives, the C=S carbon appears at a distinctive chemical shift of around 173.85 ppm. biointerfaceresearch.com For pyrazole derivatives synthesized from aza-aurones, the disappearance of signals corresponding to the pyrazoline proton (~5 ppm) and the spiranic carbon (~87 ppm) in ¹H and ¹³C NMR spectra, respectively, confirms the ring-opening of the spiropyrazoline intermediate. ias.ac.in

¹⁵N-NMR: This specialized NMR technique is highly informative for nitrogen-containing heterocycles. In the analysis of pyrano[2,3-c]pyrazol-4(2H)-one derivatives with a pyridine moiety, ¹⁵N-NMR can distinguish between the "pyrrole-like" N-2 (δ ~ -166.9 ppm), the "pyridine-like" N-1 (δ ~ -117.1 ppm) of the pyrazole ring, and the nitrogen of the pyridine ring (δ ~ -62.2 ppm). mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. nih.govnih.gov The mass spectrum of 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide shows the molecular ion peak [M]⁺, confirming the assigned structure. biointerfaceresearch.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For instance, the C=O stretching band is a key indicator in pyrazolone (B3327878) and related derivatives. ias.ac.inekb.eg

The combination of these methods, often supplemented by elemental analysis and single-crystal X-ray diffraction, provides conclusive evidence for the chemical structures of the synthesized pyrazole analogues. researchgate.netnih.govnih.gov

Table 2: Spectroscopic Data for a Representative Pyrazole Derivative

| Technique | Compound | Observed Signals/Data | Reference |

|---|---|---|---|

| ¹H-NMR | 1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | δ 3.74 (s, 3H, CH₃N); 6.92–6.96 (m, 3H, arom. H); 7.26–7.32 (m, 2H, arom. H); 7.41–7.53 (m, 3H, arom. H); 7.83–7.87 (m, 2H, arom. H); 8.86 (bs, 1H, NH) | nih.gov |

| ¹³C-NMR | 1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | δ 35.36, 72.30, 115.81, 117.88, 122.48, 127.52, 128.87, 129.19, 129.47, 131.06, 140.90, 146.96, 147.94 | nih.gov |

| HRMS | 1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | m/z [M + H]⁺ for C₁₇H₁₄N₄ calcd 275.1291, found 275.1293 | nih.gov |

X-ray Crystallography for Absolute Structure and Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute structure and conformational preferences of molecules. This powerful analytical technique provides precise three-dimensional coordinates of atoms within a crystal lattice, offering unparalleled insight into bond lengths, bond angles, and the spatial orientation of different molecular fragments. For this compound and its analogues, X-ray diffraction studies are crucial for validating synthetic outcomes and understanding the steric and electronic effects that govern their molecular geometry.

A critical conformational parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the 1-(2-chlorophenyl) substituent. This angle is influenced by the steric hindrance imposed by the ortho-chloro substituent, which can force the phenyl ring to twist out of the plane of the pyrazole ring to minimize repulsive interactions. For instance, in the related compound 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, the dihedral angle between the pyrazole ring and the 2-chlorobenzene ring is 71.30 (9)°. nih.govresearchgate.net Other phenyl substituents in this molecule show dihedral angles of 62.28 (9)° and 69.48 (9)° with the pyrazole ring. nih.govresearchgate.net These significant deviations from coplanarity are a common feature in sterically hindered N-aryl pyrazoles.

The crystal packing of these molecules is stabilized by a network of intermolecular interactions. While the primary structure is defined by covalent bonds, the supramolecular assembly in the crystal is governed by weaker forces such as C–H···π interactions and π-π stacking. researchgate.netcardiff.ac.uk In some cases, where hydrogen bond donors and acceptors are present, classical hydrogen bonds play a significant role in dictating the crystal lattice. researchgate.net

The precise structural data obtained from X-ray crystallography, including crystal system, space group, and key torsional angles, are fundamental for computational modeling and structure-activity relationship (SAR) studies. By providing an accurate picture of the molecule's ground-state conformation in the solid state, these data serve as a vital starting point for understanding how these compounds might interact with biological targets.

Table 1: Crystallographic Data for Analogues of this compound

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) |

|---|---|---|---|

| 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole nih.govresearchgate.net | Monoclinic | P21/n | Pyrazole / 2-Chlorophenyl: 71.30 (9) |

| 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole nih.gov | Orthorhombic | Pca21 | Pyrazole / Dinitrophenyl: 46.95 (5) |

| 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole jst.go.jp | Monoclinic | P21/c | Pyrazole / 4-Chlorophenyl: 71.22 (10) |

Structure Activity Relationship Sar Studies of 1 2 Chlorophenyl 3 Methyl 1h Pyrazole Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity and selectivity of pyrazole (B372694) derivatives are profoundly influenced by the nature and position of various substituents on both the pyrazole core and its associated phenyl rings.

Halogenation patterns on the phenyl rings attached to the pyrazole core are critical determinants of biological potency, particularly for CB1 receptor antagonists. nih.govacs.org

N1-Phenyl Ring: For high-affinity CB1 antagonists, a 2,4-dichloro substitution on the N1-phenyl ring is a consistently identified structural requirement. nih.govacs.org This specific substitution pattern appears to be optimal for anchoring the ligand within the receptor binding pocket. nih.gov

C5-Phenyl Ring: A halogen substituent at the para-position of a C5-phenyl ring is another crucial feature for potent activity. nih.gov SAR studies have explored various halogens at this position, revealing a clear trend in activity. While a 4-chlorophenyl group is common, the most potent compound in one series featured a p-iodophenyl group at the C5-position. nih.govacs.org This suggests that the size and lipophilicity of the halogen at this position can be fine-tuned to maximize receptor affinity.

| Position | Substituent | Effect on CB1 Receptor Affinity | Reference |

|---|---|---|---|

| N1-Phenyl | 2,4-dichloro | Optimal for high potency | nih.govacs.org |

| C5-Phenyl (para) | -Cl | High potency | nih.gov |

| C5-Phenyl (para) | -I | Highest potency in the series | nih.govacs.org |

| C5-Phenyl (para) | -Br | Potent | General SAR trend |

| C5-Phenyl (para) | -F | Potent | General SAR trend |

Substitutions directly on the pyrazole ring itself significantly modulate activity. In the Rimonabant series, a methyl group at the C4 position is a key feature. researchgate.net The presence and nature of these groups can affect the molecule's conformation and interaction with the target protein.

C4-Position: The C4-methyl group is important for the pharmacological profile of many pyrazole-based CB1 antagonists. Its elimination is one of the structural changes that can lead to a complete inversion of CB1/CB2 receptor selectivity. acs.org

C3- and C5-Positions: The effect of 3,5-dialkyl substitution on the pyrazole ring has been shown to be important for activity in other classes of pyrazole inhibitors. acs.org For instance, in one study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, unsubstituted or mono-substituted pyrazole analogues were devoid of activity, whereas 3,5-dimethyl substitution conferred potency. acs.org However, increasing the size of the alkyl groups, for example to 3,5-diethyl, led to a drop in activity, suggesting a specific spatial limit within the binding pocket. acs.org

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C4 | -CH₃ | Important for CB1 antagonist activity and selectivity | researchgate.netacs.org |

| C3, C5 | -CH₃, -CH₃ (vs. unsubstituted) | Essential for NAAA inhibitory activity in a specific series | acs.org |

| C3, C5 | -CH₂CH₃, -CH₂CH₃ (vs. -CH₃, -C₂H₅) | Decreased NAAA inhibitory activity | acs.org |

For many pyrazole-based ligands, a carboxamide group at the C3 position serves as a key attachment point for various cyclic moieties, which profoundly impacts potency and selectivity. The N-piperidinyl group in Rimonabant is a classic example. nih.govacs.org

Piperidine (B6355638): The piperidinyl carboxamide at the C3-position is a critical component for high CB1 affinity. jbclinpharm.org SAR studies have explored this region extensively by substituting the piperidine with alkyl hydrazines and other amines to probe the steric and electronic requirements of the binding site. acs.org

Oxazoles: Further studies on the C3-substituent have shown that the piperidine ring can be replaced with other heterocyclic systems. researchgate.net The introduction of dihydrooxazole and oxazole (B20620) moieties at this position resulted in novel compounds, many of which retained selectivity for the CB1 receptor. researchgate.net This indicates a degree of tolerance for different heterocyclic scaffolds in this region, allowing for modulation of physicochemical and pharmacological properties.

| Position of Attachment | Attached Moiety | Significance | Reference |

|---|---|---|---|

| C3 (via carboxamide) | Piperidine | Crucial for high CB1 receptor affinity | acs.orgjbclinpharm.org |

| C3 | Dihydrooxazole | Maintained CB1 selectivity | researchgate.net |

| C3 | Oxazole | Maintained CB1 selectivity | researchgate.net |

The three-dimensional arrangement of atoms (stereochemistry) and the resulting conformational possibilities of the molecule play a vital role in its interaction with a biological target.

Conformational analysis of Rimonabant has identified four distinct low-energy conformers around the pyrazole C3 substituent, designated Tg, Ts, Cg, and Cs. nih.gov The relative energetic stability of these conformers depends on whether the piperidine nitrogen is protonated. nih.gov These different shapes possess the necessary spatial and electrostatic characteristics to bind to the CB1 receptor. It has been proposed that the specific conformation adopted upon binding could determine whether the compound acts as a neutral antagonist or an inverse agonist. nih.gov

Furthermore, studies on chiral derivatives have confirmed the importance of stereochemistry. The synthesis and evaluation of the individual enantiomers of a pyrazole derivative showed that biological activity can be stereospecific, with one enantiomer potentially having a more favorable pharmacological profile. nih.gov

Positional Scanning and Optimization

Systematic modification of substituents at each position of the scaffold is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

The substituent at the N1 position of the pyrazole ring is a dominant factor for receptor interaction. nih.gov In the context of CB1 antagonists, extensive research has established the importance of the aryl group at this position.

The 2,4-dichlorophenyl group is considered a primary requirement for potent and selective CB1 antagonistic activity in the Rimonabant class of compounds. nih.govacs.org This moiety is believed to govern the main steric binding interaction with the receptor. nih.gov Modifications at this position generally lead to a decrease in affinity. For example, replacing the 2,4-dichlorophenyl group with a para-4-chlorophenyl derivative resulted in reduced affinity for the CB1 receptor. jbclinpharm.org Similarly, substitution with a p-methylbenzyl moiety also altered receptor affinity and selectivity. nih.gov These findings underscore the highly optimized nature of the 2,4-dichlorophenyl substituent for interaction with the CB1 receptor binding site.

Modifications at the C3, C4, and C5 Positions

The pyrazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. researchgate.netnih.gov The electronic properties of the pyrazole nucleus are distinct; the C4 position is electron-rich, making it susceptible to electrophilic substitution, while the C3 and C5 positions are electron-deficient and thus targets for nucleophilic attack. nih.govmdpi.com These characteristics are fundamental to the structure-activity relationship (SAR) of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole derivatives, where modifications at these positions can dramatically influence pharmacological activity.

C3 Position: The methyl group at the C3 position is a key feature. Alterations to this group can modulate the compound's interaction with biological targets. For instance, in broader studies of pyrazole derivatives, replacing or functionalizing alkyl groups at C3 has been shown to impact potency and selectivity against various enzymes and receptors.

C4 Position: The C4 position of the pyrazole ring is often a site for introducing diverse substituents to explore their effect on biological activity. globalresearchonline.net SAR studies on various pyrazole series have shown that substitution at this position can significantly enhance anticancer efficacy and tumor selectivity. mdpi.com For example, the introduction of 4-(arylchalcogenyl) groups has been found to increase the nociceptive threshold in pain models. nih.gov Similarly, the synthesis of 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes has yielded derivatives with notable anti-inflammatory and analgesic activities. globalresearchonline.net

C5 Position: Modifications at the C5 position have also been extensively evaluated. In studies on pyrazole-based inhibitors of meprin α and β, the introduction of different aryl moieties at the C5 position was explored to target the S1 and S1' pockets of the enzymes. nih.gov It was found that a 3,5-diphenylpyrazole (B73989) derivative exhibited high inhibitory activity, and further functionalization of the phenyl group at C5 could modulate this activity. nih.gov For example, introducing a cyclopentyl moiety maintained high activity, whereas smaller (methyl) or larger (benzyl) groups led to a decrease in inhibitory effect. nih.gov

The following table summarizes the general effects of substitutions at the C3, C4, and C5 positions on the biological activity of pyrazole derivatives.

| Position | Type of Modification | Observed Impact on Biological Activity |

| C3 | Functionalization of the methyl group | Modulates potency and selectivity. |

| C4 | Introduction of arylchalcogenyl groups | Increased antinociceptive effects. nih.gov |

| C4 | Addition of carbaldehyde groups | Potential for anti-inflammatory and analgesic activity. globalresearchonline.net |

| C5 | Introduction of varied aryl and alkyl groups | Influences inhibitory activity against specific enzymes like meprins. nih.gov |

Pharmacophore Elucidation for Specific Biological Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For pyrazole derivatives, including this compound, identifying these pharmacophores is crucial for designing new agents with enhanced and specific biological activities. globalresearchonline.netnih.gov

Anti-inflammatory Activity: For anti-inflammatory action, particularly through COX-2 inhibition, a key pharmacophoric feature for diarylheterocycles like celecoxib (B62257) (a pyrazole-based drug) includes two adjacent aromatic rings that fit into the cyclooxygenase active site. In the case of this compound, the 1-(2-chlorophenyl) and a potential second aryl group substituted elsewhere on the ring could fulfill this requirement. Studies have shown that methoxy (B1213986) substituents on pyrazole derivatives can confer additional hydrogen bonding and enhance interaction with COX-2 active sites. nih.gov

Anticancer Activity: In the development of anticancer agents, various pyrazole derivatives have been found to inhibit targets like tubulin, EGFR, and CDK. mdpi.com A common pharmacophore model for pyrazole-based anticancer agents often includes a substituted pyrazole core acting as a central scaffold, with specific substitutions that facilitate interactions with the target protein. For instance, in MEK inhibition, the 1,3-diphenyl-1H-pyrazole moiety has been identified as significant for its hydrophobic interactions within the ATP-binding pocket. nih.gov

Antimicrobial Activity: For antimicrobial applications, SAR studies of novel 1,5-diaryl pyrazoles have revealed that an aliphatic amide pharmacophore is important for activity. pharmatutor.org Specifically, the presence of a 4-piperidine moiety was found to enhance both antibacterial and antifungal effects. pharmatutor.org This suggests that for this compound to be developed as an antimicrobial agent, the incorporation of such features could be a viable strategy.

The table below outlines key pharmacophoric features of pyrazole derivatives for various biological activities.

| Biological Activity | Key Pharmacophoric Features |

| Anti-inflammatory (COX-2) | Two adjacent aromatic rings; potential for hydrogen bonding via substituents (e.g., methoxy groups). nih.gov |

| Anticancer | Substituted pyrazole scaffold for hydrophobic interactions; specific functional groups targeting kinase binding sites. mdpi.comnih.gov |

| Antimicrobial | Presence of an aliphatic amide linkage; inclusion of moieties like 4-piperidine. pharmatutor.org |

| MAO Inhibition | An acetyl group at the N1 position can increase inhibitory activity and selectivity. globalresearchonline.net |

Molecular Mechanisms and Targets of 1 2 Chlorophenyl 3 Methyl 1h Pyrazole Derivatives

Receptor Interaction Profiles

The interaction of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole derivatives with various receptors is a key aspect of their mechanism of action. These interactions can lead to antagonism, inverse agonism, or modulation of receptor activity, influencing various signaling pathways.

A significant area of investigation for pyrazole (B372694) derivatives has been their interaction with the cannabinoid type 1 (CB1) receptor. The CB1 receptor is predominantly found in the central nervous system and is a key component of the endocannabinoid system. nih.gov Certain pyrazole derivatives act as potent and specific antagonists or inverse agonists for the CB1 receptor. acs.org

The prototypical CB1 receptor antagonist/inverse agonist, Rimonabant, features a pyrazole core. nih.govresearchgate.net Structure-activity relationship (SAR) studies on related pyrazole derivatives have identified key structural requirements for potent and selective CB1 receptor antagonistic activity. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org The development of these antagonists was initially driven by the potential to treat obesity and related metabolic disorders by blocking the orexigenic effects of endocannabinoids. nih.gov

While many analogues were developed as CB1-selective antagonists, some also displayed inverse agonist properties. nih.govresearchgate.net Inverse agonism refers to the ability of a ligand to decrease the constitutive activity of a receptor, in contrast to a neutral antagonist which only blocks the action of an agonist. Several 3-substituted pyrazole analogs of Rimonabant were found to be inverse agonists in guanosine-5′-O-(3-[35S]thio)-triphosphate binding assays. nih.govresearchgate.net This property has been a focal point of research, as the inverse agonism of early CB1 antagonists like Rimonabant was linked to adverse psychiatric side effects, prompting the development of neutral antagonists. nih.gov

Table 1: Key Structural Features of Pyrazole Derivatives for CB1 Receptor Antagonism

| Position on Pyrazole Ring | Required Substituent for Potent Activity | Reference |

|---|---|---|

| 1-position | 2,4-dichlorophenyl group | acs.org |

| 3-position | Carboxamido group | acs.org |

| 5-position | Para-substituted phenyl ring | acs.org |

Derivatives of pyrazole have also been synthesized and evaluated as selective ligands for the human dopamine (B1211576) D4 receptor. nih.gov The D4 receptor, a member of the D2-like receptor family, is implicated in various neuropsychiatric disorders. unimi.it Research has focused on developing selective D4 antagonists. nih.gov

Studies have explored novel series of 3-(heterocyclylmethyl)pyrazoles, which have shown excellent affinity for the human D4 receptor and good selectivity over other dopamine receptor subtypes like D2 and D3. nih.govunimi.it For instance, compounds with a phenyl ring attached to the 4-position of the pyrazole or a 5-phenyl ring linked by a saturated chain to the 4-position have demonstrated high D4 affinity. nih.gov A notable example is the antagonist L-745,870 (3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1-1H-pyrollo[2,3-b] pyridine), which potently reverses the effects of D4 agonists. clinpgx.org The high genetic variability in the gene coding for the third intracellular loop of the D4 receptor presents a unique challenge and opportunity in designing specific modulators. mdpi.com

Table 2: Examples of Compounds with Dopamine D4 Receptor Activity

| Compound | Activity Profile | Receptor Selectivity | Reference |

|---|---|---|---|

| 3-(heterocyclylmethyl)pyrazoles | High affinity ligands | Good selectivity for D4 over other dopamine receptors | nih.gov |

| L-745,870 | Selective D4 receptor antagonist | High potency for D4 | clinpgx.org |

| Compound 24 | D4R antagonist | High selectivity over D2R and D3R (D2/D4 = 8318, D3/D4 = 3715) | unimi.it |

| Biased ligand 29 | Partial D4R Gi-/Go-protein activation, blocks β-arrestin recruitment | High selectivity over D2R and D3R (D2/D4 = 1230, D3/D4 = 1148) | unimi.it |

Certain pyrazole derivatives have been identified as potent modulators of ion channels. A key example is the inhibition of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IK1 or SK4). nih.govmdpi.com This channel is involved in regulating cell volume, proliferation, and migration in various cell types.

The compound TRAM-34 (1-[(2-chlorophenyl)(diphenyl)methyl]-1H-pyrazole) is a well-characterized, high-affinity blocker of KCa3.1 channels. nih.govresearchgate.net It was developed as a derivative of the antifungal agent clotrimazole. The design of TRAM-34 involved replacing the imidazole (B134444) ring of clotrimazole, which is associated with toxicity due to cytochrome P450 enzyme inhibition, with a pyrazole ring. researchgate.net This modification resulted in a more potent and selective inhibitor of KCa3.1. researchgate.net The inhibition of KCa3.1 channels by TRAM-34 has been shown to reduce tumor cell infiltration and enhance the efficacy of chemotherapy in preclinical models of glioblastoma. nih.gov

Enzyme Inhibition and Activation Studies

In addition to receptor interactions, this compound derivatives are known to inhibit the activity of several key enzymes, contributing to their therapeutic potential.

The pyrazole scaffold is a core component of several selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). cu.edu.egsemanticscholar.org The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. rjpn.org While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is inducible and is upregulated during inflammation. cu.edu.eg

Numerous pyrazole derivatives have been synthesized and shown to exhibit potent and selective inhibition of the COX-2 isoenzyme over COX-1. cu.edu.egnih.gov For example, a series of hybrid pyrazole analogues demonstrated significant selective COX-2 inhibitory activity, with some compounds showing a selectivity index (SI) comparable to the established COX-2 inhibitor, celecoxib (B62257). nih.gov Molecular docking studies have indicated that the N1 substituent of the pyrazole core, particularly those bearing a benzenesulfonamide (B165840) moiety, is crucial for selective binding to the active site of the COX-2 enzyme. cu.edu.egnih.gov This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.org

Table 3: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|---|

| Compound 5u | - | 74.92 | nih.gov |

| Compound 5s | - | 72.95 | nih.gov |

| Compound 5r | - | 64.40 | nih.gov |

| Compound 4b | 0.017 | - | semanticscholar.org |

| Compound 4d | 0.098 | 54.847 | semanticscholar.org |

| Celecoxib | - | 78.06 | nih.gov |

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine. mdpi.comnih.gov There are two isoforms, MAO-A and MAO-B. The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. mdpi.comresearchgate.netmdpi.com

Pyrazole derivatives have been extensively studied as a valid scaffold for designing human monoamine oxidase (hMAO) inhibitors. mdpi.com Several synthesized series of pyrazoline and pyrazole derivatives have been evaluated for their ability to inhibit MAO-A and MAO-B. mdpi.comnih.gov Many of these compounds have demonstrated potent and selective inhibition of MAO-B. researchgate.netmdpi.com For instance, in a study of pyridazinobenzylpiperidine derivatives, which incorporate a related heterocyclic core, compound S5 showed potent MAO-B inhibition with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. researchgate.netmdpi.com The development of reversible and selective MAO-B inhibitors is an active area of research to improve the treatment of neurodegenerative disorders. researchgate.netmdpi.com

Table 4: MAO-B Inhibitory Activity of Selected Heterocyclic Derivatives

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI = MAO-A IC50 / MAO-B IC50) | Reference |

|---|---|---|---|---|

| Compound S5 | 0.203 | 3.857 | 19.04 | researchgate.netmdpi.com |

| Compound S16 | 0.979 | - | - | researchgate.netmdpi.com |

| (-)-6 enantiomer | - | 0.002 (Ki) | 165,000 | nih.gov |

| (+)-6 enantiomer | - | 0.006 (Ki) | 166,666 | nih.gov |

Inhibition of Bacterial Enzymes (e.g., DNA gyrase, Dihydrofolate Reductase (DHFR))

DNA Gyrase Inhibition: Certain pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. By targeting this enzyme, these compounds can effectively halt bacterial proliferation. For instance, a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated for their inhibitory activity against DNA gyrase from Bacillus subtilis and Staphylococcus aureus. One of the most potent compounds in this series demonstrated strong inhibition of S. aureus DNA gyrase with a half-maximal inhibitory concentration (IC50) of 0.15 µg/mL and B. subtilis DNA gyrase with an IC50 of 0.25 µg/mL. The inhibitory effect on the enzyme correlated well with the minimum inhibitory concentrations (MICs) against the bacteria, suggesting that the antibacterial activity is mediated through the inhibition of DNA gyrase.

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase (DHFR) is another crucial target for antimicrobial agents, as it plays a key role in the synthesis of nucleic acids and amino acids. Inhibition of DHFR leads to the disruption of these vital cellular processes, ultimately causing cell death. Novel heterocyclic hybrids of pyrazole have been designed and synthesized to target DHFR. In one study, pyrazole analogues bearing a benzenesulphonamide moiety revealed excellent and broad-spectrum antimicrobial activity. These derivatives proved to be highly active DHFR inhibitors, with some compounds exhibiting IC50 values as low as 0.09 µM, which was comparable to the standard drug methotrexate (B535133) (IC50 = 0.14 µM). Molecular docking studies have further elucidated the binding interactions of these pyrazole derivatives within the active site of DHFR, supporting their potential as lead compounds for the development of new antimicrobial agents.

Table 1: Inhibition of Bacterial Enzymes by Pyrazole Derivatives

| Derivative Class | Target Enzyme | Bacterial Strain | IC50 |

|---|---|---|---|

| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | DNA gyrase | Staphylococcus aureus | 0.15 µg/mL |

| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | DNA gyrase | Bacillus subtilis | 0.25 µg/mL |

| Pyrazole-benzenesulphonamide hybrids | Dihydrofolate Reductase | Not specified | 0.09 µM |

| Pyrazole-benzenesulphonamide hybrids | Dihydrofolate Reductase | Not specified | 0.11 µM |

Inhibition of Mycobacterium tuberculosis Enzymes (e.g., CYP121A1, arylamine N-acetyltransferase)

Inhibition of Cytochrome P450 CYP121A1: Cytochrome P450 enzymes are a large family of heme-containing monooxygenases, and in Mycobacterium tuberculosis, the causative agent of tuberculosis, certain P450s are essential for survival. CYP121A1 is a promising drug target due to its vital role in mycobacterial growth. Novel aryl-substituted pyrazoles have been developed as small molecule inhibitors of CYP121A1. In one study, a methoxy (B1213986) triazole derivative with a chloroaryl group demonstrated the tightest binding affinity with a dissociation constant (Kd) of 5.1 ± 1.5 μM. Generally, in the imidazole series of these pyrazole derivatives, those with a chloroaryl group were more effective in binding to M. tuberculosis CYP121A1 compared to compounds with a fluoroaryl group. Spectroscopic data indicated that these compounds induce a type II red shift of the heme Soret band, which is indicative of direct binding to the heme iron or indirect binding via a water molecule.

Inhibition of Arylamine N-acetyltransferase: Arylamine N-acetyltransferase (NAT) is another enzyme target in M. tuberculosis. This enzyme is involved in the metabolism of various compounds and has been implicated in the pathogenesis of the bacterium. The synthesis and inhibitory potencies of a series of 3,5-diaryl-1H-pyrazoles as specific inhibitors of prokaryotic NAT enzymes have been described. These compounds were identified from a high-throughput screen and were found to inhibit the growth of M. tuberculosis.

Table 2: Inhibition of Mycobacterium tuberculosis Enzymes by Pyrazole Derivatives

| Derivative Class | Target Enzyme | Measurement | Value |

|---|---|---|---|

| Methoxy triazole pyrazole with chloroaryl group | CYP121A1 | Kd | 5.1 ± 1.5 μM |

| Imidazole pyrazole with chloroaryl and propyloxy group | CYP121A1 | Kd | 11.7 ± 5.4 μM |

| 3,5-diaryl-1H-pyrazoles | Arylamine N-acetyltransferase | Growth Inhibition | Active |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as AChE inhibitors. Many of these compounds demonstrated good AChE inhibitory activity in the nanomolar to low micromolar range. For instance, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine was identified as one of the most potent inhibitors with a pIC50 value of 4.2, which is comparable to the standard drug donepezil (B133215) (pIC50 = 4.92). Structure-activity relationship studies revealed that chloro derivatives were generally more effective as AChE inhibitors compared to their fluoro counterparts.

Table 3: Acetylcholinesterase (AChE) Inhibition by Pyrazole Derivatives

| Derivative | Measurement | Value |

|---|---|---|

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | pIC50 | 4.2 |

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) aniline | pIC50 | 4.14 |

Proteinase K Inhibition

Currently, there is a lack of specific research findings on the inhibition of Proteinase K by derivatives of this compound. While other classes of compounds, such as peptide chloromethyl ketones, are known to inhibit serine proteases like Proteinase K, specific data for pyrazole derivatives in this context is not available in the reviewed literature. researchgate.netnih.gov

PCA-1/ALKBH3 Inhibition

Prostate cancer antigen-1 (PCA-1), also known as AlkB homolog 3 (ALKBH3), is an enzyme that is overexpressed in prostate cancer and is involved in DNA and RNA repair. It has been identified as a promising target for the development of new anti-prostate cancer drugs. A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives were synthesized and evaluated as PCA-1/ALKBH3 inhibitors. Through modification of a hit compound identified from random screening, 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol was developed as a potent PCA-1/ALKBH3 inhibitor both in vitro and in vivo. This compound demonstrated significant suppression of the growth of human hormone-independent prostate cancer cells in a mouse xenograft model.

Reverse Transcriptase Inhibition

Based on the available scientific literature, there is no specific information regarding the inhibition of reverse transcriptase by derivatives of this compound.

Cellular and Subcellular Effects

Apoptosis Induction: Several studies have demonstrated the pro-apoptotic effects of pyrazole derivatives in various cancer cell lines. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were shown to induce apoptosis in breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. rsc.orgnih.gov These compounds were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org In another study, pyrazole derivatives were shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.govwaocp.org The IC50 value for one of the most active compounds was 14.97 µM in MDA-MB-468 cells after 24 hours of treatment. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, pyrazole derivatives can also affect the cell cycle progression of cancer cells. Treatment of human hepatocellular carcinoma (HepG-2) cells with a pyrazoline derivative led to an increase in the percentage of cells in the G2/M phase, indicating a cell cycle arrest at this checkpoint. mdpi.com This effect was dose-dependent, with a significant increase in the G2/M population observed at concentrations as low as 2.5 µM. mdpi.com Similarly, in MDA-MB-468 cells, a pyrazole derivative was found to induce cell cycle arrest in the S phase. nih.gov

Autophagy Induction: Autophagy is a cellular process involving the degradation of cellular components, and its modulation can be a therapeutic strategy in cancer. Certain pyrazole-based compounds have been identified as inducers of autophagy. For instance, a nitro-substituted 1,5-diphenyl-3-styryl-1H-pyrazole was found to induce both apoptotic and autophagic cell death in bladder cancer cells. researchgate.net This dual-functional characteristic suggests a complex mechanism of action that could be advantageous in overcoming resistance to therapies that target only a single cell death pathway.

Table 4: Cellular and Subcellular Effects of Pyrazole Derivatives

| Derivative Class | Cell Line | Effect | Key Findings |

|---|---|---|---|

| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | Apoptosis | Activation of Bax, p53, and Caspase-3. rsc.org |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles | MDA-MB-468 | Apoptosis and Cell Cycle Arrest | Induction of ROS, activation of caspase 3, S-phase arrest. nih.gov |

| Pyrazoline derivatives | HepG-2 | Cell Cycle Arrest | G2/M phase arrest in a dose-dependent manner. mdpi.com |

| Nitro-substituted 1,5-diphenyl-3-styryl-1H-pyrazole | Bladder cancer cells | Apoptosis and Autophagy | Dual induction of cell death pathways. researchgate.net |

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism by which pyrazole derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. Studies on derivatives containing the chlorophenyl-pyrazole core structure have revealed their capability to trigger apoptotic cascades in various cancer cell lines. The presence of a chlorophenyl group, in particular, has been noted to enhance cytotoxic effects. rsc.orgbibliotekanauki.pl

The pro-apoptotic activity is often mediated through both intrinsic and extrinsic pathways. researchgate.net Key events include the activation of cysteine-aspartate proteases (caspases), such as caspase-3 and caspase-9, which are critical executioners of the apoptotic process. researchgate.netnih.gov Furthermore, these derivatives have been shown to modulate the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. This involves downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to mitochondrial membrane permeabilization and the release of cytochrome c. researchgate.net Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as potential inhibitors of Bcl-2, directly targeting this key regulator of apoptosis. rsc.org The generation of reactive oxygen species (ROS) is another significant mechanism, creating oxidative stress that pushes cancer cells toward apoptosis. nih.gov

Table 1: Apoptotic Effects of Chlorophenyl-Pyrazole Derivatives on Cancer Cell Lines

| Derivative Name | Cancer Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | 5637 (Bladder Cancer) | Dramatic increase in sub-G0/G1 phase population | Apoptosis Induction |

| Chlorophenyl-substituted pyrazolone (B3327878) (Compound 5a) | HepG2 (Liver Carcinoma) | High antiproliferative activity (IC50 = 6 µg/mL) | ROS generation, enhanced lipophilicity |

| N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7, SF-268, NCI-H460 | Potent cytotoxic activity (GI50 = 3.79 µM) | Not specified |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | Autophagy induction (IC50 = 32 µM at 48h) | Autophagy |

Disruption of Cell Cycle Progression

In addition to inducing apoptosis, derivatives of this compound can exert their antiproliferative effects by interfering with the normal progression of the cell cycle. Uncontrolled cell proliferation is a hallmark of cancer, making the cell cycle a critical target for therapeutic agents. nih.gov

Research has demonstrated that certain pyrazole derivatives can cause cell cycle arrest at various phases, thereby preventing cancer cells from dividing and proliferating. For instance, treatment of the triple-negative breast cancer cell line MDA-MB-231 with a pyrazole derivative led to cell cycle arrest in the S phase. nih.govwaocp.org In another study, a novel pyrazole derivative known as PTA-1 was found to arrest MDA-MB-231 cells in both the S and G2/M phases. nih.govresearchgate.net Other related pyrazoline compounds have been reported to cause cell cycle blockade at the G0/G1 or S phase in human acute leukemia cell lines, highlighting the diverse ways these compounds can inhibit cell division. researchgate.netcdnsciencepub.com This arrest is often a prelude to apoptosis, as indicated by an increase in the sub-G0/G1 cell population, which represents apoptotic cells with fragmented DNA. nih.govnih.gov

Table 2: Effects of Pyrazole Derivatives on Cell Cycle Progression

| Derivative Name | Cancer Cell Line | Phase of Arrest |

|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-231 | S Phase |

| PTA-1 | MDA-MB-231 | S and G2/M Phases |

| Pyrazoline Compound 21 | Jurkat (Leukemia) | S Phase |

| Sulfonamide Pyrazoline S1 | Jurkat (Leukemia) | G0/G1 Phase |

| Sulfonamide Pyrazoline S1 | K562 (Leukemia) | G2/M Phase |

Alterations in Cell Wall and Membrane Integrity (e.g., antifungal effects)

The biological activity of this compound derivatives extends beyond anticancer effects to include potent antifungal properties. The mechanism of action in fungi often involves the disruption of the structural and functional integrity of the cell wall and cell membrane, which are essential for fungal survival.

Studies on fluorinated pyrazole aldehydes have identified a 2-chlorophenyl derivative (H9) as a particularly active agent against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov Similarly, other chlorophenyl-substituted pyrazolone derivatives have demonstrated exceptional activity against fungi like Aspergillus niger and Candida albicans. bibliotekanauki.pl The lipophilic nature of the chlorophenyl group can facilitate the compound's penetration of the fungal cell membrane. bibliotekanauki.pl Molecular docking studies suggest that the antifungal activity may arise from the inhibition of key fungal enzymes, such as proteinase K, which are crucial for fungal growth and pathogenesis. nih.gov This enzymatic inhibition can compromise cell wall maintenance and repair, leading to cell lysis and death.

Modulation of Mitochondrial Function (e.g., mitochondrial membrane potential, respiratory chain inhibition)

Mitochondria are central to cellular metabolism and apoptosis, making them a key target for therapeutic compounds. Derivatives based on the chlorophenyl-pyrazole scaffold have been shown to directly modulate mitochondrial function.

A significant mechanism involves the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC), a critical protein complex in the inner mitochondrial membrane that controls the entry of pyruvate into the mitochondrial matrix. nih.gov The inhibition of MPC disrupts cellular metabolism and can be therapeutically beneficial in various diseases. A synthesized derivative, (E)-3-(3-(2-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyanoacrylic acid, was specifically evaluated as an MPC inhibitor by assessing its ability to inhibit mitochondrial pyruvate respiration. nih.gov Furthermore, as part of their pro-apoptotic mechanism in cancer cells, pyrazoline derivatives can induce a loss of the mitochondrial membrane potential. researchgate.net This event is a critical step in the intrinsic apoptotic pathway, leading to the release of apoptogenic factors and subsequent cell death.

Cytokine Production Modulation (e.g., IL-6, TNF-α inhibition)

Certain pyrazole derivatives have been investigated for their anti-inflammatory properties, which are mediated through the modulation of cytokine production. While specific studies on this compound are limited in this context, the broader class of pyrazole compounds is known to inhibit key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov

These cytokines are pivotal mediators in inflammatory cascades associated with numerous diseases. nih.gov The inhibition of TNF-α and IL-6 production can significantly dampen the inflammatory response. The anti-inflammatory effects of pyrazole-containing compounds suggest their potential to interfere with the signaling pathways that regulate the expression of these cytokines, such as the NF-κB pathway. The development of pyrazole derivatives as inhibitors of IL-6 and TNF-α represents a promising strategy for treating immune-mediated inflammatory diseases. nih.govresearchgate.net

Elucidation of Molecular Pathways and Signaling Cascades

The diverse biological effects of this compound derivatives are underpinned by their interaction with multiple molecular pathways and signaling cascades. The specific substitutions on the pyrazole ring dictate the primary targets and the resulting cellular response.

In cancer, a central elucidated pathway is the induction of apoptosis through the Bcl-2 signaling cascade. Derivatives can act as Bcl-2 inhibitors, altering the Bax/Bcl-2 ratio to favor apoptosis. rsc.orgresearchgate.net This is often interconnected with the ROS signaling pathway, where an increase in intracellular ROS triggers mitochondrial-mediated cell death and activates caspase cascades. nih.gov

For cell cycle disruption, the inhibition of cyclin-dependent kinases (CDKs) has been identified as a key mechanism for some pyrazole derivatives. nih.gov By targeting CDKs, these compounds prevent the phosphorylation of proteins required for cell cycle phase transitions, leading to arrest. nih.gov

In the context of anti-inflammatory action, the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical mechanism. NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, including IL-6 and TNF-α. Inhibition of this pathway by pyrazole derivatives would lead to a reduction in the production of these inflammatory mediators.

Collectively, these findings illustrate that chlorophenyl-pyrazole derivatives are multi-target agents capable of intervening in several crucial signaling pathways, accounting for their observed anticancer, antifungal, and anti-inflammatory activities.

Preclinical Pharmacological Investigations of 1 2 Chlorophenyl 3 Methyl 1h Pyrazole Derivatives

In Vitro Efficacy Studies

Derivatives of the 1-(2-chlorophenyl)-3-methyl-1H-pyrazole scaffold have been the subject of various preclinical investigations to determine their potential therapeutic applications. These in vitro studies have explored a wide range of biological activities, demonstrating the versatility of this chemical core in interacting with various biological targets. The following sections detail the findings from these efficacy studies across different pharmacological domains.

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

The antimicrobial potential of pyrazole (B372694) derivatives has been extensively investigated. Studies have shown that certain derivatives exhibit activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity: Several synthesized pyrazole derivatives have demonstrated notable antibacterial and antifungal activities. For instance, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles showed good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 91.0 μM and 25.1 μM, respectively meddocsonline.org. Another study found that certain pyrazole-3-carboxylic acid derivatives were effective against various Candida strains, including Candida tropicalis, Candida parapsilosis, and Candida glabrata meddocsonline.org. Furthermore, some dichloro- and trichloro-pyrazole derivatives have shown outstanding antimicrobial effects meddocsonline.org. One derivative, 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole (compound 5a), demonstrated a particularly low MIC value of 0.25 µg/mL against S. aureus and E. coli mdpi.com.

Antitubercular Activity: Derivatives of pyrazole have also been evaluated for their efficacy against Mycobacterium tuberculosis. One study reported on 1-((1-(substituted)-1H-1,2,3-triazol-4-yl) methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides, with one compound showing an IC50 of 1.01 µM against the MTB PS strain and a MIC of 24.72 µM nih.gov. In another study, a series of fluorinated pyrazoles were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv, with one compound displaying a significant MIC of 6.25 µg/mL globalresearchonline.net.

| Derivative Class | Microorganism | Activity (MIC/IC50) |

|---|---|---|

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-resistant S. aureus | 25.1 µM |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-susceptible S. aureus | 91.0 µM |

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole | S. aureus | 0.25 µg/mL |

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole | E. coli | 0.25 µg/mL |

| Fluorinated pyrazoles | M. tuberculosis H37Rv | 6.25 µg/mL |

| Pyrazolo[4,3-c]pyridine derivative | M. tuberculosis H37Rv | IC50 1.01 µM |

Anticancer Activity

The cytotoxic potential of this compound derivatives has been evaluated against a variety of human and murine cancer cell lines. These studies are crucial in identifying novel compounds that can inhibit cancer cell proliferation.

Research has shown that pyrazole derivatives can exhibit significant anticancer activity. For example, certain pyrazole analogues have demonstrated potent inhibitory effects against the human colon cancer cell line HCT-116, with one derivative showing an IC50 value of 4.2 μM semanticscholar.org. Other studies have reported on pyrazole-5-carboxamide derivatives showing efficacy against the A549 lung cancer cell line tiu.edu.iq. A specific derivative, 1-(4-tert-Butylbenzyl-N'-(1-(5-chloro-hydroxyphenyl)ethylidene)-3-(chlorophenyl)-1H-pyrazole-5-carbohydrazide, was found to have an IC50 of 0.28 µM and was capable of inducing apoptosis in A549 cells meddocsonline.org. Furthermore, pyrazole derivatives have shown activity against liver cancer cells (HepG-2), breast cancer cells (MCF-7), and murine leukemia cells (P388) globalresearchonline.netsemanticscholar.orgtiu.edu.iqnih.govsrrjournals.com. One study highlighted a pyrazole derivative that was particularly effective against HepG-2 cells, with an IC50 value of 3.57 µM, which was more potent than the standard drug cisplatin in that assay srrjournals.com.

| Derivative Class/Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Pyrazolyl analogue with pyridine nucleus | HCT-116 (Colon) | 4.2 µM |

| Pyrazolyl analogue with pyridine nucleus | HepG2 (Liver) | 4.4 µM |

| Pyrazolyl analogue with pyridine nucleus | MCF-7 (Breast) | 17.8 µM |

| Benzo[b]thiophen-2-yl-pyrazol-1-yl]-methanone | HepG-2 (Liver) | 3.57 µM |

| 1-(4-tert-Butylbenzyl...)-3-(chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 0.28 µM |

| Isolongifolanone derivative | MCF-7 (Breast) | 5.21 µM |

| Pyrazole-containing amide derivative | HCT-116 (Colon) | 1.1 µM |

Anti-inflammatory and Analgesic Potency

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes. A series of 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were prepared and tested for these activities, with some compounds showing maximum anti-inflammatory effects globalresearchonline.net. Another study on hybrid pyrazole analogues found two compounds that exhibited potent anti-inflammatory activity of 80.63% and 78.09% inhibition, comparable to the standard drug ibuprofen nih.gov. These same compounds also demonstrated significant analgesic activity, with inhibitions of 73.72% and 73.56%, respectively nih.gov. The mechanism for many of these NSAID-like pyrazoles is the inhibition of prostaglandin biosynthesis by targeting COX enzymes jst.go.jp.

Antiviral Properties